molecular formula C10H18N2O B12789824 2-(2,5-Dimethylcyclopentylamino)-2-oxazoline CAS No. 102571-10-8

2-(2,5-Dimethylcyclopentylamino)-2-oxazoline

Cat. No.: B12789824
CAS No.: 102571-10-8
M. Wt: 182.26 g/mol
InChI Key: GRUAEQIHHGJRFV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylcyclopentylamino)-2-oxazoline is a heterocyclic organic compound that features both an oxazoline ring and a cyclopentylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylcyclopentylamino)-2-oxazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylcyclopentylamine with an oxazoline precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylcyclopentylamino)-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines.

Scientific Research Applications

2-(2,5-Dimethylcyclopentylamino)-2-oxazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethylcyclopentylamino)-2-oxazoline exerts its effects involves interactions with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, leading to changes in their activity. The cyclopentylamine moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylcyclopentylamino)-2-thiazoline
  • 2-(2,5-Dimethylcyclopentylamino)-2-imidazoline
  • 2-(2,5-Dimethylcyclopentylamino)-2-pyrazoline

Uniqueness

2-(2,5-Dimethylcyclopentylamino)-2-oxazoline is unique due to the presence of both an oxazoline ring and a cyclopentylamine moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The oxazoline ring provides stability and reactivity, while the cyclopentylamine moiety offers flexibility in interactions with biological targets.

Properties

CAS No.

102571-10-8

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(2,5-dimethylcyclopentyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H18N2O/c1-7-3-4-8(2)9(7)12-10-11-5-6-13-10/h7-9H,3-6H2,1-2H3,(H,11,12)

InChI Key

GRUAEQIHHGJRFV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1NC2=NCCO2)C

Origin of Product

United States

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